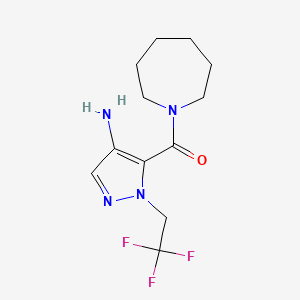

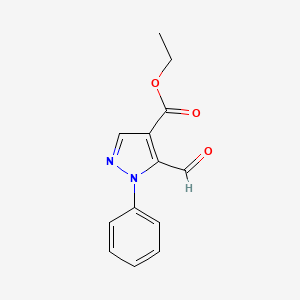

ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-43-5 . It has a molecular weight of 244.25 . The compound is a powder at room temperature .

Synthesis Analysis

A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI Code is 1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 76-78°C .

科学的研究の応用

Synthesis and Characterization

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is involved in various synthesis and characterization studies. One study focused on synthesizing and analyzing the structure of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound was synthesized using a one-pot condensation reaction and characterized through methods such as X-ray diffraction, thermogravimetric analysis, and spectroscopic techniques (Viveka et al., 2016). Another study developed (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid by reacting ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid, leading to various ethyl 4-[(E)-2-{3-aryl(hetaryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethenyl]-1-phenyl-1H-pyrazoe-3-carboxylates (Matiichuk, Potopnyk, & Obushak, 2009).

Molecular Investigations

Research also delves into the structural and spectral properties of pyrazole derivatives. For example, a study focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing its crystalline structure and detailing its molecular interactions (Viveka et al., 2016). Another study synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, which were characterized using various spectroscopic methods and X-ray crystal diffraction (Zheng et al., 2010).

Applications in Material and Chemical Studies

This compound is also instrumental in material and chemical studies. For instance, a method was proposed for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further modification and biological activity studies (Vysokova et al., 2017). Additionally, the title compounds ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles and arylpyrazoles, highlighting their importance in synthetic organic chemistry (Arbačiauskienė et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

Pyrazole-containing compounds, including ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用機序

Target of Action

Pyrazole derivatives, in general, have been found to interact with a variety of biological targets due to their versatile structure . They have shown potential in interacting with enzymes, receptors, and other proteins, thereby modulating various biological processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .

Biochemical Pathways

Pyrazole derivatives have been found to modulate various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .

特性

IUPAC Name |

ethyl 5-formyl-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHUJHHYMVBTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)

![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)